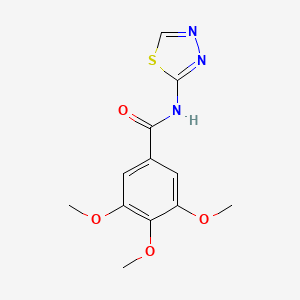![molecular formula C21H24N2O4S B11174565 2-methoxy-4-(methylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11174565.png)
2-methoxy-4-(methylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a complex organic compound with the following structural formula:
- It contains a benzamide core, a methoxy group, a methylsulfanyl (thioether) group, and a tetrahydrofuran ring.
- The compound’s systematic name reflects its substituents and functional groups.
2-Methoxy-4-(methylsulfanyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}benzamide: C14H19NO3S
.Preparation Methods
- Two alternative approaches have been developed for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of related cardiotonic drugs.
- One method starts from readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol, yielding the target compound in total yields of 17% and 37%, respectively .
- The synthesis starting from 2-methyl-5-nitrophenol is more process-oriented and can be used in the resynthesis of Sulmazole and Isomazole.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include polyphosphoric acid, POCl3, m-chloroperbenzoic acid, and peracetic acid.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.
Biology: It may exhibit biological activity due to its aromatic and heterocyclic moieties.
Medicine: Investigate its potential as a cardiotonic agent or explore other therapeutic applications.
Industry: Consider its use in chemical synthesis or as a starting material for other compounds.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Similar compounds include other benzamides, thioethers, and tetrahydrofurans.
- Highlight its uniqueness based on its specific combination of functional groups.
Remember that this compound’s detailed research and applications may evolve over time, so always refer to the latest scientific literature for the most up-to-date information
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C21H24N2O4S/c1-26-19-12-15(28-2)9-10-17(19)21(25)23-18-8-4-3-7-16(18)20(24)22-13-14-6-5-11-27-14/h3-4,7-10,12,14H,5-6,11,13H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
AIXWCBIJSGGDLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11174483.png)

![2-(2,4-dichlorophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B11174507.png)
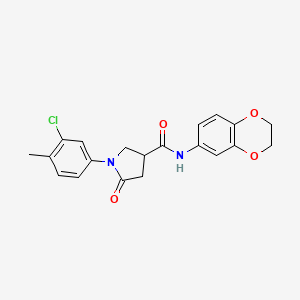

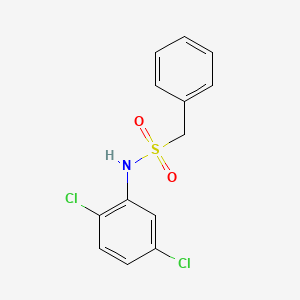
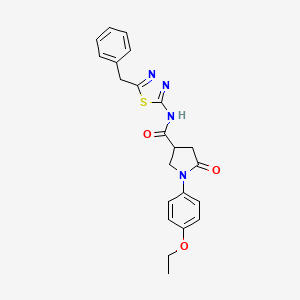
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11174537.png)
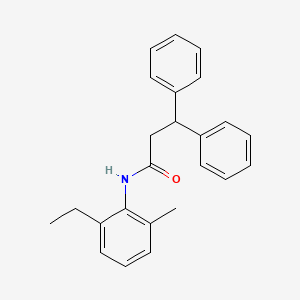
![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174549.png)
![Ethyl 1-[(2-fluorophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B11174550.png)

![2,4,6-trimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11174571.png)
